2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-19(2)20-3-7-22(8-4-20)34-18-25(31)28-21-5-9-23(10-6-21)35(32,33)30-15-13-29(14-16-30)24-17-26-11-12-27-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMZHYDBXTZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Key Functional Groups :
- Isopropyl group
- Phenoxy group
- Piperazine moiety
- Sulfonamide linkage
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anticonvulsant properties. The following mechanisms have been proposed:
- Sodium Channel Modulation : The compound may act as a modulator of voltage-gated sodium channels, which are crucial for neuronal excitability and are often targeted in anticonvulsant therapies .
- Neurotransmitter Receptor Interaction : It is hypothesized that the compound could interact with dopamine and serotonin receptors, influencing mood and seizure thresholds.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant effects of the compound. In studies using animal models, it has been evaluated for its efficacy in preventing seizures.
- Study Design :
- Models used: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.
- Dosage: Various dosages ranging from 30 mg/kg to 300 mg/kg were administered.
| Compound | Test Type | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide | MES | 100 | Moderate Protection |
| 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide | PTZ | 300 | Significant Protection |
The results indicated that the compound exhibited moderate protection against seizures in both tests, suggesting its potential as an anticonvulsant agent.
Toxicological Assessment
In addition to efficacy studies, toxicity assessments were performed using the rotarod test to evaluate neurological safety. The findings indicated that:
- At doses up to 300 mg/kg, no significant acute neurological toxicity was observed.
This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with structural analogs. For instance:
- Anticonvulsant Activity : A study on N-phenyl derivatives demonstrated significant anticonvulsant properties, leading to further exploration of derivatives like the one .
- Neuroprotective Effects : Research on piperazine derivatives indicated neuroprotective effects against excitotoxicity, which may be relevant for understanding the protective mechanisms of our compound .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Piperazine Modifications: The target compound’s pyrazine-substituted piperazine distinguishes it from phenyl- or methyl-substituted analogs. Pyrazine’s nitrogen-rich structure may enhance binding to metalloenzymes or nucleotide-binding domains .
Acetamide Substituents: The 4-isopropylphenoxy group in the target compound provides steric bulk and hydrophobicity, which may improve blood-brain barrier penetration relative to smaller groups (e.g., amino in ). Fluorinated phenyl () introduces electron-withdrawing effects, possibly enhancing metabolic stability .
Biological Activity Trends :
- Analogs with pyrazine/pyrimidine moieties (e.g., ) are frequently associated with kinase inhibition or antioxidant activities.
- Piperazine derivatives with sulfonamide linkages (e.g., target compound, ) are common in protease inhibitors or GPCR modulators due to their ability to mimic peptide bonds.
Inferred Structure-Activity Relationships (SAR)
Piperazine Core :
- Substitution at the piperazine 4-position with heteroaromatic groups (pyrazine, pyrimidine) correlates with enhanced target specificity in kinase inhibitors .
- Sulfonylation of the phenylpiperazine (target compound, ) may improve metabolic stability by reducing oxidative degradation.
Acetamide Tail: Bulky substituents (e.g., 4-isopropylphenoxy) may increase binding affinity to hydrophobic pockets in enzymes or receptors. Electron-deficient groups (e.g., fluorine in ) can modulate electronic effects, influencing binding kinetics.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Piperazine derivatives (e.g., 4-(pyrazin-2-yl)piperazine) are sulfonylated using chlorosulfonic acid, followed by nucleophilic substitution with acetamide intermediates .
- Purification : Column chromatography (normal phase, using methanol/ammonium hydroxide gradients) or recrystallization from ethanol is employed to isolate intermediates .
- Characterization : Confirmed via , , and high-resolution mass spectrometry (HRMS) to validate structural integrity .
Q. What key physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
- Methodological Answer :
- Molecular weight : ~500–600 g/mol (based on analogous piperazine-acetamide derivatives), affecting diffusion kinetics in biological assays .
- Solubility : Typically soluble in DMSO or ethanol, requiring stock solutions prepared at 10–50 mM for in vitro studies .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; stability tests via HPLC at pH 7.4 (phosphate buffer) over 24–48 hours are recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : identifies aromatic protons (δ 7.2–8.5 ppm) and piperazine/acetamide backbone signals (δ 2.5–4.0 ppm) .
- FT-IR : Confirms sulfonamide (S=O stretch at 1150–1300 cm) and carbonyl (C=O at 1650–1700 cm) groups .
- Mass spectrometry : HRMS provides exact mass (e.g., m/z 591.68 for CHNOS derivatives) .
Q. How is the purity of the compound validated, and what thresholds are acceptable for biological assays?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is required for in vitro studies .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) content must match theoretical values within ±0.4% .
Q. What in vitro assays are typically used for preliminary biological evaluation?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess IC values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) to quantify K values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
- Methodological Answer :
- Substituent variation : Modify the pyrazine ring (e.g., 2- vs. 3-position substitution) to alter steric/electronic interactions with target pockets .
- Bioisosteric replacement : Replace sulfonyl with phosphonate groups to enhance solubility while maintaining hydrogen-bonding capacity .
- Computational docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., dopamine D3) and prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize off-target effects .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show artifacts .
- Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .
Q. How can computational methods streamline the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (>60 Ų for blood-brain barrier penetration) .
- Quantum chemical calculations : Calculate solvation energies (COSMO-RS) to predict solubility and crystallization tendencies .
- Molecular dynamics : Simulate binding mode stability over 100 ns to identify critical residue interactions .
Q. What experimental designs mitigate toxicity risks in early-stage preclinical studies?
- Methodological Answer :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC > 10 μM preferred) .
- In vivo tolerability : Acute toxicity studies in rodents (single dose, 14-day observation) to determine MTD (maximum tolerated dose) .
Q. How are crystallographic data utilized to resolve structural ambiguities in analogs of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve piperazine ring conformation (chair vs. boat) and sulfonamide torsion angles .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing crystal packing and solubility .
- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
